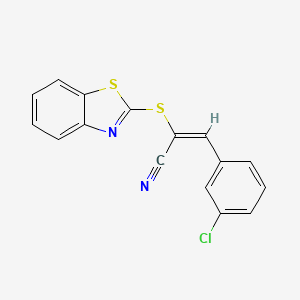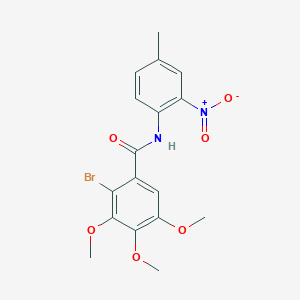![molecular formula C24H27BrN4O B4967137 1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone](/img/structure/B4967137.png)
1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone is a complex organic compound with a unique structure that includes a bromophenyl group, a diethylaminoethyl group, and an imidazobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone typically involves multiple steps, starting with the preparation of the bromophenyl and diethylaminoethyl intermediates. The key steps include:
Alkylation: The addition of the diethylaminoethyl group.
Cyclization: Formation of the imidazobenzimidazole core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazobenzimidazole core.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(diethylamino)ethanone: Shares the bromophenyl and diethylaminoethyl groups but lacks the imidazobenzimidazole core.
4,4’-Dibromobenzophenone: Contains two bromophenyl groups but differs in the overall structure.
Uniqueness
1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone is unique due to its imidazobenzimidazole core, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O/c1-4-21(30)23-22(17-11-13-18(25)14-12-17)26-24-28(16-15-27(5-2)6-3)19-9-7-8-10-20(19)29(23)24/h7-14H,4-6,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIAZBIMVFNSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CCN(CC)CC)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
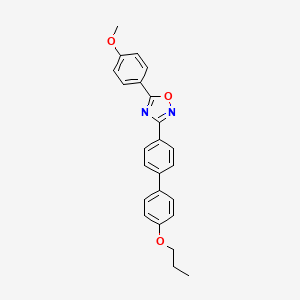
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
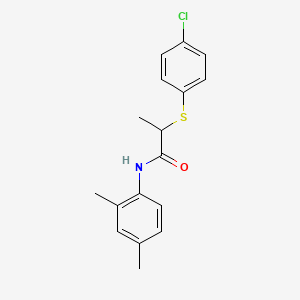
![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
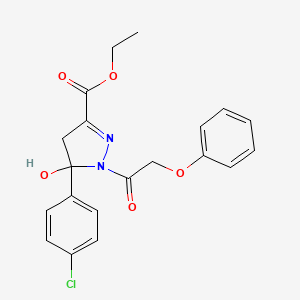
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
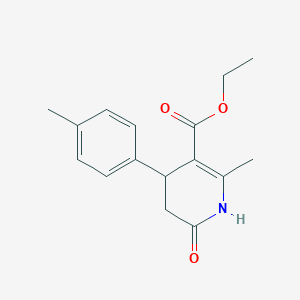
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4967102.png)
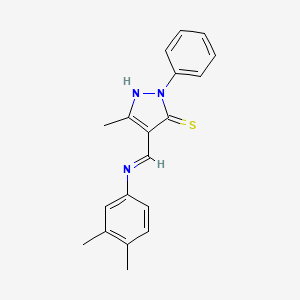

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![5-CHLORO-2-{[(3-NITROPHENYL)AMINO]METHYL}-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE](/img/structure/B4967148.png)
